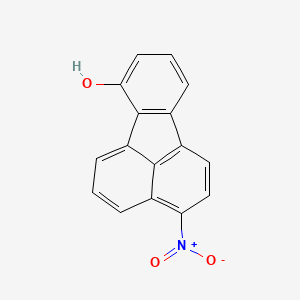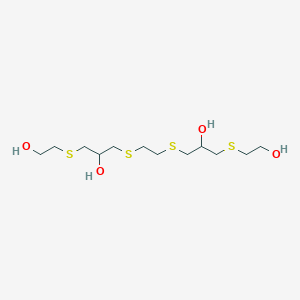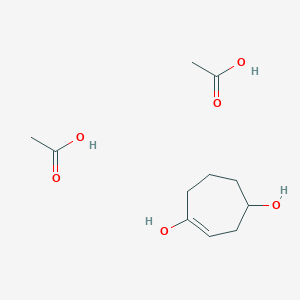
Acetic acid;cycloheptene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;cycloheptene-1,4-diol is a compound that combines the properties of acetic acid and cycloheptene-1,4-diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while cycloheptene-1,4-diol is a diol with a seven-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cycloheptene-1,4-diol typically involves the hydroxylation of cycloheptene. One common method is the use of osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds under mild conditions, typically at room temperature, to yield the diol product .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the use of alternative oxidants such as hydrogen peroxide (H2O2) in the presence of a catalyst can be explored for greener production methods .
化学反応の分析
Types of Reactions
Acetic acid;cycloheptene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the diol can yield cycloheptene or cycloheptane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for halogenation.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cycloheptene or cycloheptane derivatives.
Substitution: Formation of halogenated or ether derivatives.
科学的研究の応用
Acetic acid;cycloheptene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of acetic acid;cycloheptene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
Cyclohexane-1,2-diol: A diol with a six-membered ring structure.
Cyclooctene-1,2-diol: A diol with an eight-membered ring structure.
Cyclopentene-1,2-diol: A diol with a five-membered ring structure
Uniqueness
Acetic acid;cycloheptene-1,4-diol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various applications .
特性
CAS番号 |
112021-62-2 |
|---|---|
分子式 |
C11H20O6 |
分子量 |
248.27 g/mol |
IUPAC名 |
acetic acid;cycloheptene-1,4-diol |
InChI |
InChI=1S/C7H12O2.2C2H4O2/c8-6-2-1-3-7(9)5-4-6;2*1-2(3)4/h4,7-9H,1-3,5H2;2*1H3,(H,3,4) |
InChIキー |
XSEMFZAYYLEJCX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1CC(CC=C(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



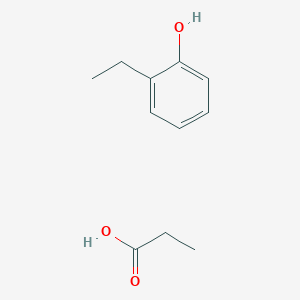

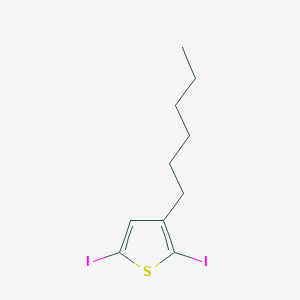
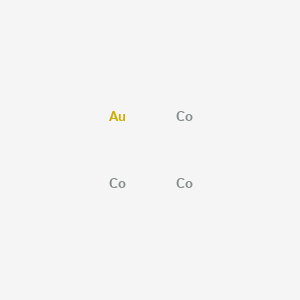
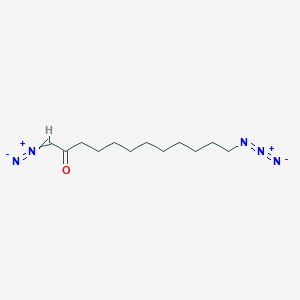
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
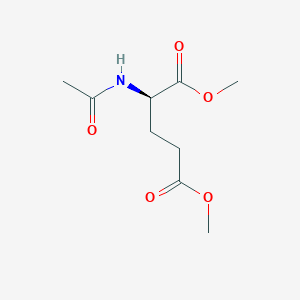
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
